9-Octadecenylamine

Vue d'ensemble

Description

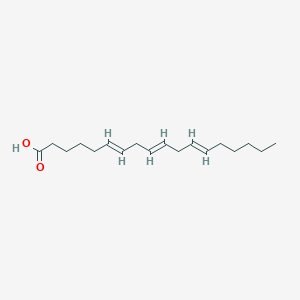

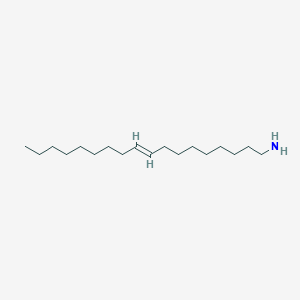

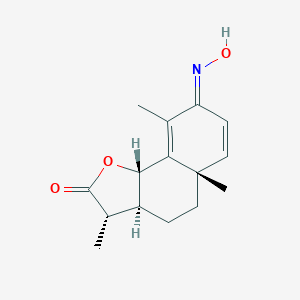

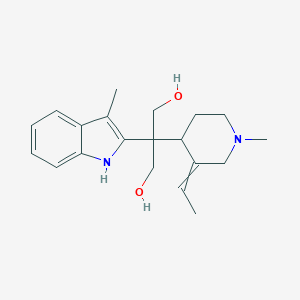

9-Octadecenylamine, also known as Oleylamine, is an organic compound with the molecular formula C18H37N . It is an unsaturated fatty amine related to the fatty acid oleic acid . The pure compound is a clear and colorless liquid .

Synthesis Analysis

9-Octadecenylamine can be synthesized using a one-step synthetic method . In one study, cis-9-Octadecenylamine was used to modify α-Fe2O3 and Fe(OH)3 nanoparticles . The ratio of oleylamine to Fe3+ in the synthesis process influenced the phase of the product .Molecular Structure Analysis

The molecular structure of 9-Octadecenylamine consists of a long carbon chain with a double bond at the 9th carbon and an amine group at the end . The average mass of the molecule is 267.493 Da .Applications De Recherche Scientifique

Stability of Bimolecular Films : 9-Octadecenylamine (oleylamine) forms a large, stable bimolecular film in NiCl2 solution, which is influenced by the solvent type and the metal ion complexation. This suggests its potential use in stabilizing bilayer structures in various applications (Yoshida, Okuyama, & Itoh, 1977).

Interactions on Salt Surfaces : The interactions of 9-Octadecenylamine on sodium nitrite particle surfaces were studied using FT-i.r. spectroscopy, revealing strong interactions with ions on the salt surface and weak hydrogen bonding in carbon tetrachloride (Ganguly, 1989).

Sleep-Inducing Brain Lipids : 9-Octadecenylamine was identified as a natural constituent of cerebrospinal fluid in various animals, including humans. It induces physiological sleep when injected into rats, suggesting its role as a signaling molecule in sleep regulation (Cravatt et al., 1995).

Metabolism in Cancer Cells : Radioactivity from cis-9-[1-14C]octadecenol was found to be incorporated more into tumor tissues than muscle in rats with neurosarcoma, indicating its potential for studying lipid metabolism in cancerous tissues (Weber et al., 1979).

Oxidation and Esterification in Liver : 9-Octadecenylamine influences the oxidation and esterification processes in rat liver, indicating its role in fatty acid metabolism (Ide & Sugano, 1986).

Applications in Organic Synthesis : 9-Octadecenylamine can be used in olefin metathesis reactions for organic synthesis, such as synthesizing civetone and macrolides (Tsuji & Hashiguchi, 1980).

Anxiolytic Effects in Mice : Oleamide, a derivative of 9-Octadecenylamine, has anxiolytic-like effects in both socially isolated and group-housed mice, suggesting its potential in anxiety-related behavior regulation (Wei et al., 2007).

Safety And Hazards

9-Octadecenylamine is harmful if swallowed and may be fatal if it enters the airways . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

(E)-octadec-9-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-19H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLWBTPVKHMVHM-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36505-83-6 (hydrofluoride), 3811-68-5 (unspecified acetate), 58920-69-7 (phosphate[1:1]) | |

| Record name | 9-Octadecenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

267.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Octadecen-1-amine | |

CAS RN |

1838-19-3 | |

| Record name | 9-Octadecenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecen-1-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)

![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)